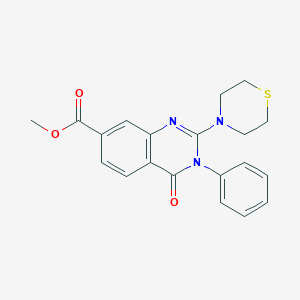
N-phenyl-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-phenyl-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” is a chemical compound with a molecular formula of C20H19N3O3S and a molecular weight of 381.45. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, a pyrimidine ring, and a benzamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
“this compound” is a chemical compound with a molecular formula of C20H19N3O3S and a molecular weight of 381.45. More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Histone Deacetylase Inhibition for Anticancer Applications
N-phenyl-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide derivatives, such as MGCD0103, have been identified as selective histone deacetylase (HDAC) inhibitors. These compounds exhibit potential as anticancer drugs by inhibiting HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis. MGCD0103, in particular, has shown significant antitumor activity in vivo and has entered clinical trials, indicating its promise in cancer therapy (Zhou et al., 2008).
Electrophoretic Separation for Quality Control
This compound and related substances have been studied for their separation using nonaqueous capillary electrophoresis, specifically for imatinib mesylate and its related compounds. This technique offers a promising method for the quality control of pharmaceuticals, demonstrating effectiveness, simplicity, and cost-efficiency (Ye et al., 2012).
Poly(ADP-ribose) Polymerase Inhibition
Compounds like A-966492 have been optimized from phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. These derivatives exhibit significant PARP enzyme potency, cellular potency, and have shown good in vivo efficacy in cancer models. Such compounds highlight the therapeutic potential of this compound derivatives in cancer treatment through PARP inhibition (Penning et al., 2010).
KCNQ2/Q3 Potassium Channel Openers
Derivatives of this compound have been explored as KCNQ2/Q3 potassium channel openers, demonstrating activity in rodent models of epilepsy and pain. This research underlines the potential of such compounds in developing new treatments for neurological conditions (Amato et al., 2011).
Synthesis and Evaluation for CNS Activity
Further exploration in the design and synthesis of this compound derivatives has led to identifying compounds with potential as central nervous system (CNS) active agents. These compounds have been evaluated for their antidepressant and nootropic activities, indicating their usefulness in developing new therapeutic agents for CNS disorders (Thomas et al., 2016).
将来の方向性
The future directions for “N-phenyl-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can be exploited in the design of new drug candidates .
特性
IUPAC Name |
methyl 4-oxo-3-phenyl-2-thiomorpholin-4-ylquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-19(25)14-7-8-16-17(13-14)21-20(22-9-11-27-12-10-22)23(18(16)24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQRTKQZNSBOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2749116.png)
![Methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate](/img/structure/B2749117.png)


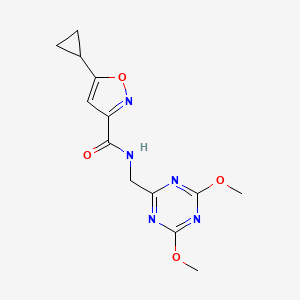
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2749124.png)
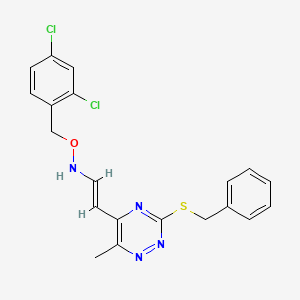
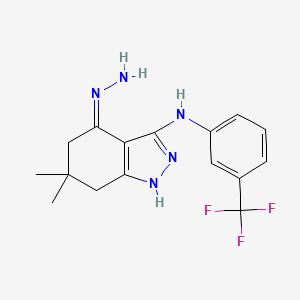
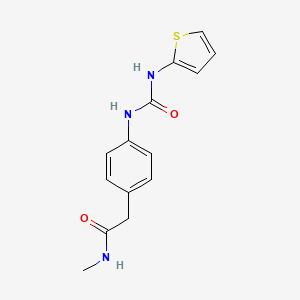
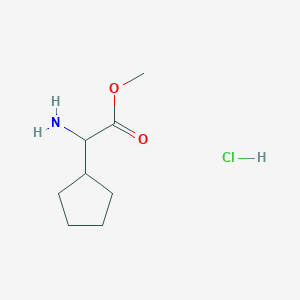
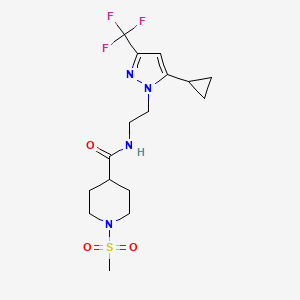
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2749134.png)
![4-[[Ethyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B2749135.png)

